molecular formula C11H17OPS B14453217 Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester CAS No. 76380-86-4

Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester

Cat. No.: B14453217
CAS No.: 76380-86-4
M. Wt: 228.29 g/mol
InChI Key: LXQHGRPQZABCNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, affecting signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

76380-86-4

Molecular Formula

C11H17OPS

Molecular Weight

228.29 g/mol

IUPAC Name

[tert-butyl(methylsulfanyl)phosphoryl]benzene

InChI

InChI=1S/C11H17OPS/c1-11(2,3)13(12,14-4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

LXQHGRPQZABCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)SC

Origin of Product

United States

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